molecular formula C14H16O4 B187264 7,8-diethoxy-4-methyl-2H-chromen-2-one CAS No. 40713-24-4

7,8-diethoxy-4-methyl-2H-chromen-2-one

Cat. No. B187264
CAS RN: 40713-24-4
M. Wt: 248.27 g/mol
InChI Key: MQEWGRPQDIUPMQ-UHFFFAOYSA-N
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Description

7,8-diethoxy-4-methyl-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is also known as Dicumarol or Bishydroxycoumarin. The compound has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology, biochemistry, and physiology.

Scientific Research Applications

7,8-diethoxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have anticoagulant, antithrombotic, and anti-inflammatory properties, making it a promising candidate for the treatment of various cardiovascular and inflammatory diseases. The compound has also been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of various cancer cell lines.

Mechanism Of Action

The mechanism of action of 7,8-diethoxy-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of vitamin K epoxide reductase, an enzyme that is involved in the synthesis of clotting factors in the liver. By inhibiting this enzyme, the compound reduces the production of clotting factors, leading to an anticoagulant effect. The compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators, leading to an anti-inflammatory effect.

Biochemical And Physiological Effects

7,8-diethoxy-4-methyl-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to prolong the prothrombin time, indicating its anticoagulant effect. The compound has also been shown to reduce the expression of inflammatory mediators, such as interleukin-1β and tumor necrosis factor-α, indicating its anti-inflammatory effect. In addition, the compound has been shown to induce apoptosis in cancer cells, indicating its potential as a cancer therapy.

Advantages And Limitations For Lab Experiments

7,8-diethoxy-4-methyl-2H-chromen-2-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. The compound has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, the compound has some limitations for lab experiments. It has a relatively short half-life, and its effects can be rapidly reversed by the administration of vitamin K. In addition, the compound has been shown to have some toxicity, particularly at high doses.

Future Directions

There are several future directions for the research on 7,8-diethoxy-4-methyl-2H-chromen-2-one. One potential direction is the development of more potent and selective inhibitors of vitamin K epoxide reductase for the treatment of thrombotic diseases. Another potential direction is the development of derivatives of 7,8-diethoxy-4-methyl-2H-chromen-2-one with improved pharmacokinetic properties and reduced toxicity for the treatment of cancer and inflammatory diseases. Finally, the compound could be studied in combination with other drugs to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 7,8-diethoxy-4-methyl-2H-chromen-2-one involves the condensation of 4-hydroxycoumarin with acetic anhydride in the presence of a catalytic amount of sulfuric acid. The reaction proceeds through the formation of an intermediate acylated coumarin, which is then hydrolyzed to form the final product. The yield of the reaction is typically around 50%, and the compound can be purified by recrystallization from ethanol.

properties

CAS RN

40713-24-4

Product Name

7,8-diethoxy-4-methyl-2H-chromen-2-one

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

7,8-diethoxy-4-methylchromen-2-one

InChI

InChI=1S/C14H16O4/c1-4-16-11-7-6-10-9(3)8-12(15)18-13(10)14(11)17-5-2/h6-8H,4-5H2,1-3H3

InChI Key

MQEWGRPQDIUPMQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)OCC

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)OCC

Origin of Product

United States

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